N-[4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]but-2-ynamide
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Overview
Description
“N-[4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]but-2-ynamide” is a derivative of 1,2,4-triazole . Triazole derivatives have been reported to exhibit promising anticancer activities . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “N-[4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]but-2-ynamide”, involves various chemical reactions . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis
The molecular structure of “N-[4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]but-2-ynamide” and other 1,2,4-triazole derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-[4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]but-2-ynamide” and other 1,2,4-triazole derivatives were analyzed using various spectroscopic techniques .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]but-2-ynamide” and other 1,2,4-triazole derivatives were analyzed using various techniques . For instance, the IR absorption spectra of these compounds were characterized by the presence of two signals for C=O groups .Scientific Research Applications
Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds
Research has highlighted the synthesis of 5-amino-1,2,3-triazole-4-carboxylates through ruthenium-catalyzed cycloaddition, aiming to provide a foundational approach for the creation of biologically active compounds and peptidomimetics based on the triazole scaffold. This method offers an alternative to overcome the limitations imposed by the Dimroth rearrangement, facilitating the development of HSP90 inhibitors and other biologically relevant molecules (Ferrini et al., 2015).
Intramolecular Cycloaddition for Indolines and Indoles
Another study explored the intramolecular [4 + 2] cycloaddition of ynamides with conjugated enynes, leading to the synthesis of highly substituted indolines and indoles. These compounds are crucial for developing new chemical entities with potential therapeutic applications, illustrating the versatility of ynamides in organic synthesis (Dunetz & Danheiser, 2005).
Chemoselective Sequential Click Ligations
The enhanced reactivity of aromatic ynamines in chemoselective click reactions has been demonstrated, allowing for the sequential formation of 1,4-triazoles. This reactivity profile underscores the utility of ynamides in click chemistry, offering a pathway for the efficient synthesis of diversely functionalized molecules (Hatit et al., 2016).
Applications in Catalytic Asymmetric Synthesis
Azole derivatives, including triazoles, have been utilized as ligands in metal-mediated catalytic asymmetric synthesis. This application is particularly relevant in the context of alkylzinc additions to aldehydes, showcasing the role of such ligands in enantioselective synthesis and the potential for creating compounds with high stereochemical fidelity (Wipf & Wang, 2002).
Novel Synthesis Methods and Applications
The development of novel synthetic methods involving ynamides and their subsequent applications in creating biologically active compounds, such as those with potential antiepileptic properties, illustrates the broad utility of this chemistry in drug discovery and development (Rajak et al., 2013).
Safety And Hazards
properties
IUPAC Name |
N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-2-6-16(23)19-15-11-9-14(10-12-15)18-20-17(21-22-18)13-7-4-3-5-8-13/h3-5,7-8,14-15H,9-12H2,1H3,(H,19,23)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMYWQQJKNCPTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCC(CC1)C2=NC(=NN2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]but-2-ynamide |
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